1H-Imidazole, 2-azido-1-methyl-
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Overview
Description
1H-Imidazole, 2-azido-1-methyl- is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazole, 2-azido-1-methyl- typically involves the azidation of 1-methylimidazole. One common method is the reaction of 1-methylimidazole with sodium azide in the presence of a suitable solvent, such as dimethylformamide (DMF), under controlled temperature conditions . The reaction proceeds via nucleophilic substitution, where the azide ion replaces a hydrogen atom on the imidazole ring.
Industrial Production Methods: Industrial production of 1H-Imidazole, 2-azido-1-methyl- may involve similar synthetic routes but on a larger scale. The process requires careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions: 1H-Imidazole, 2-azido-1-methyl- undergoes various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro derivatives.
Reduction: Reduction of the azido group can yield amine derivatives.
Substitution: The azido group can participate in nucleophilic substitution reactions, leading to the formation of various substituted imidazoles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the azido group under mild conditions.
Major Products: The major products formed from these reactions include nitroimidazoles, aminoimidazoles, and various substituted imidazoles, depending on the specific reagents and conditions used .
Scientific Research Applications
1H-Imidazole, 2-azido-1-methyl- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1H-Imidazole, 2-azido-1-methyl- involves its interaction with molecular targets through the azido group. The azido group can undergo click chemistry reactions, forming stable triazole linkages with alkyne-containing molecules. This property is exploited in bioconjugation and labeling studies . Additionally, the compound’s ability to form hydrogen bonds and coordinate with metal ions contributes to its biological and catalytic activities .
Comparison with Similar Compounds
- 1H-Imidazole, 1-methyl-
- 1H-Imidazole, 2-methyl-
- 1H-Imidazole, 4,5-dimethyl-
Comparison: 1H-Imidazole, 2-azido-1-methyl- is unique due to the presence of the azido group, which imparts distinct reactivity and functionalization potential compared to other methyl-substituted imidazoles. The azido group allows for versatile chemical modifications and applications in click chemistry, making it a valuable compound in various research fields .
Properties
CAS No. |
61469-72-5 |
---|---|
Molecular Formula |
C4H5N5 |
Molecular Weight |
123.12 g/mol |
IUPAC Name |
2-azido-1-methylimidazole |
InChI |
InChI=1S/C4H5N5/c1-9-3-2-6-4(9)7-8-5/h2-3H,1H3 |
InChI Key |
IPLUVEPSJFDUEW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CN=C1N=[N+]=[N-] |
Origin of Product |
United States |
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